molecular formula C19H23N7O B5617985 2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine

2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine

Cat. No. B5617985
M. Wt: 365.4 g/mol
InChI Key: JQJJSGXMEOIXOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions that include the formation of pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and various other derivatives through reactions involving heterocyclic amines, halogenated compounds, and sodium salts of specific enones (Mohamed et al., 2011). These syntheses highlight the versatility and complexity of constructing such molecules, showcasing a variety of synthetic strategies to introduce the desired functional groups and heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of compounds within this family can vary significantly, but they often feature fused ring systems with pyrazole and triazole rings, as well as piperidine or pyridine moieties. The configuration and conformation of these rings can significantly influence the compound's physical and chemical properties. For instance, certain 2H-pyrazolo[4,3-c]pyridine derivatives adopt specific conformational structures that facilitate intramolecular interactions and affect the molecule's overall stability and reactivity (Karthikeyan et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve interactions with various reagents and participation in numerous chemical reactions, including but not limited to nucleophilic aromatic substitution, carbonylation, and cyclization reactions. These reactions can be leveraged to introduce new functional groups, modify existing ones, or construct new molecular frameworks. For example, the carbonylation reaction of N-(2-pyridinyl)piperazines under specific conditions illustrates the potential for functional group transformations and the creation of novel compounds (Ishii et al., 1997).

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely depending on their structure and the functional groups present. They can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structures and the functional groups present. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for each compound .

Future Directions

The future directions in the research of these compounds could involve the development of new synthetic routes and the exploration of their potential therapeutic applications .

properties

IUPAC Name

[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-26-17(14-25-11-5-10-21-25)22-23-18(26)15-7-12-24(13-8-15)19(27)16-6-3-4-9-20-16/h3-6,9-11,15H,2,7-8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJSGXMEOIXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CC=CC=N3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine

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